molecular formula C21H17N3O5 B3858067 N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide

N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No. B3858067
M. Wt: 391.4 g/mol
InChI Key: AWOFITMTFDIHLJ-UHFFFAOYSA-N
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Description

N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide, also known as BNIPB, is a chemical compound that has been extensively studied for its potential use in scientific research. BNIPB is a member of the nitrobenzamide family of compounds, which are known to have a variety of biological effects. In

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide is not fully understood, but it is believed to involve the binding of the compound to DNA. N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide has been shown to preferentially bind to damaged DNA, suggesting that it may be useful in the detection and quantification of DNA damage. Additionally, N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide has been shown to have anti-tumor activity in vitro, although the exact mechanism of this activity is not well-understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide are not well-understood, but it is believed that the compound may have an effect on DNA repair and replication. Additionally, N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide has been shown to have anti-tumor activity in vitro, suggesting that it may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide in lab experiments is its ability to detect DNA damage with high sensitivity and specificity. Additionally, N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide is relatively easy to synthesize and is stable under a variety of conditions. However, one limitation of using N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.

Future Directions

There are a number of potential future directions for research on N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide. One area of interest is the development of new fluorescent probes based on the structure of N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide and its potential applications in cancer treatment. Finally, studies are needed to evaluate the safety and toxicity of N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide in vivo, as this information will be critical for the development of any potential clinical applications.

Scientific Research Applications

N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide has been extensively studied for its potential use in scientific research. One of the primary applications of N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide is as a fluorescent probe for the detection of DNA damage. N-[4-(benzoylamino)phenyl]-4-methoxy-3-nitrobenzamide is able to bind to damaged DNA, resulting in a fluorescent signal that can be detected using a fluorescence microscope. This technique has been used to study the effects of various agents on DNA damage, including radiation and chemotherapy drugs.

properties

IUPAC Name

N-(4-benzamidophenyl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-29-19-12-7-15(13-18(19)24(27)28)21(26)23-17-10-8-16(9-11-17)22-20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOFITMTFDIHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.